molecular formula C8H6BrN3O2 B13468593 methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate

methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13468593
M. Wt: 256.06 g/mol
InChI Key: SXKICFIPKAMPIO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a carboxylate ester group at the 2nd position. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

The synthesis of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2,3-diaminopyridine and benzaldehyde.

    Reaction Conditions: The reaction mixture is refluxed in ethanol with magnetic stirring at 90°C.

    Industrial Production: Industrial production methods may involve phase transfer catalysis and solid-liquid conditions to optimize yield and purity.

Chemical Reactions Analysis

Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles under appropriate conditions.

    Alkylation Reactions: The compound can undergo N-alkylation reactions to form regioisomers.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it effective in inhibiting specific biological processes .

Biological Activity

Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7-position and a methyl carboxylate group at the 2-position. Its molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of approximately 231.05 g/mol. The planar structure of the compound influences its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications .

Biological Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit promising biological activities:

Synthesis

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions : Starting from suitable precursors, cyclization reactions facilitate the formation of the imidazo-pyridine framework.
  • C–H Arylation : This method involves regioselective C–H arylation at the C2 position of the imidazo[4,5-b]pyridine scaffold, allowing for further functionalization .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate1207174-85-3Lacks bromine substitution; focuses on pyridine ring modifications.
Ethyl 6-chloro-5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylateNot specifiedChlorine substitution at the 6-position; potential for different biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridineNot specifiedSimilar structure but without the carboxylate group; may exhibit different reactivity.

These comparisons highlight how specific substitutions influence biological activity and reactivity .

Case Studies and Research Findings

  • In Vitro Studies : Recent studies have evaluated the anticancer effects of related compounds on various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.76 to 2.15 μM against specific cell lines .
  • Mechanistic Insights : Investigations into apoptosis markers revealed that certain derivatives could significantly affect gene expression related to cell cycle regulation and apoptosis pathways .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)

InChI Key

SXKICFIPKAMPIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=CC(=C2N1)Br

Origin of Product

United States

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